4'-Dehydroxy-4'-fluoroamodiaquine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

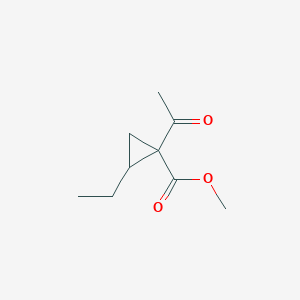

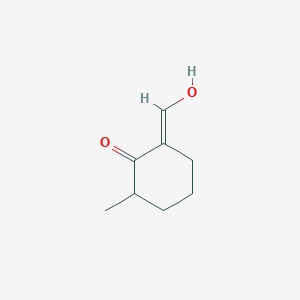

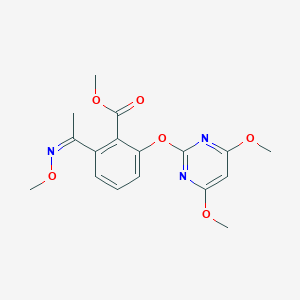

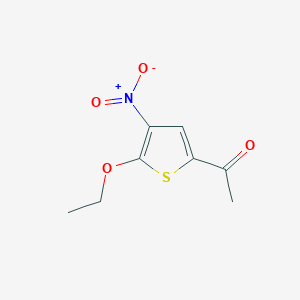

4'-Dehydroxy-4'-fluoroamodiaquine (DFA) is an antimalarial drug that has been developed as a potential alternative to existing antimalarial drugs due to its unique chemical structure and mechanism of action. DFA is a derivative of amodiaquine, which is a widely used antimalarial drug. The synthesis of DFA involves the modification of the amodiaquine molecule to introduce a fluorine atom at the 4' position and remove the hydroxyl group at the same position.

Wirkmechanismus

The exact mechanism of action of 4'-Dehydroxy-4'-fluoroamodiaquine is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to disrupt the mitochondrial membrane potential of the parasite, leading to its death.

Biochemische Und Physiologische Effekte

4'-Dehydroxy-4'-fluoroamodiaquine has been found to have low toxicity and is well tolerated in animal studies. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to have a lower risk of cardiotoxicity compared to other antimalarial drugs, such as chloroquine and mefloquine. 4'-Dehydroxy-4'-fluoroamodiaquine has been found to be metabolized by the liver and excreted in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

4'-Dehydroxy-4'-fluoroamodiaquine has several advantages for use in lab experiments, including its high potency against the malaria parasite, low toxicity, and longer half-life compared to amodiaquine. However, 4'-Dehydroxy-4'-fluoroamodiaquine has limitations, including its limited solubility in water and its potential for drug-drug interactions.

Zukünftige Richtungen

There are several future directions for the development of 4'-Dehydroxy-4'-fluoroamodiaquine as an antimalarial drug. These include the optimization of the synthesis method to improve the yield and purity of the final product, the evaluation of 4'-Dehydroxy-4'-fluoroamodiaquine in clinical trials, and the investigation of potential drug combinations with other antimalarial drugs to improve efficacy and reduce the risk of drug resistance. Additionally, further research is needed to fully understand the mechanism of action of 4'-Dehydroxy-4'-fluoroamodiaquine and its potential for use in the treatment of other diseases.

Synthesemethoden

The synthesis of 4'-Dehydroxy-4'-fluoroamodiaquine involves several steps, including the protection of the amine group, the introduction of a fluorine atom at the 4' position, and the removal of the hydroxyl group at the same position. The final product is obtained by deprotection of the amine group. The synthesis of 4'-Dehydroxy-4'-fluoroamodiaquine has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

4'-Dehydroxy-4'-fluoroamodiaquine has been extensively studied for its antimalarial activity and has shown promising results in preclinical studies. 4'-Dehydroxy-4'-fluoroamodiaquine has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for most cases of malaria. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to have a longer half-life than amodiaquine, which could potentially reduce the frequency of dosing required for treatment.

Eigenschaften

CAS-Nummer |

155020-42-1 |

|---|---|

Produktname |

4'-Dehydroxy-4'-fluoroamodiaquine |

Molekularformel |

C20H21ClFN3 |

Molekulargewicht |

357.8 g/mol |

IUPAC-Name |

7-chloro-N-[3-(diethylaminomethyl)-4-fluorophenyl]quinolin-4-amine |

InChI |

InChI=1S/C20H21ClFN3/c1-3-25(4-2)13-14-11-16(6-8-18(14)22)24-19-9-10-23-20-12-15(21)5-7-17(19)20/h5-12H,3-4,13H2,1-2H3,(H,23,24) |

InChI-Schlüssel |

KMLKPUNXHVNTOM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |

Kanonische SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |

Andere CAS-Nummern |

155020-42-1 |

Synonyme |

4'-dehydroxy-4'-fluoroamodiaquine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)